Chlorhydrate de triprolidine

Vue d'ensemble

Description

Le Chlorhydrate de Triprolidine est un antihistaminique de première génération qui agit comme un antagoniste du récepteur H1 de l'histamine. Il est couramment utilisé pour soulager les symptômes associés à la rhinite allergique, à l'asthme et à l'urticaire. Ce composé est souvent retrouvé en association avec d'autres agents dans les médicaments conçus pour soulager les symptômes du rhume et des allergies .

Applications De Recherche Scientifique

Triprolidine Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving antihistamines and their interactions with histamine receptors.

Biology: Research on Triprolidine Hydrochloride includes its effects on cellular processes and its potential as a therapeutic agent in various allergic conditions.

Medicine: It is extensively studied for its efficacy in treating allergic rhinitis, asthma, and urticaria. Additionally, its sedative properties are of interest in sleep-related studies.

Industry: Triprolidine Hydrochloride is used in the formulation of over-the-counter medications for allergy relief and cold symptoms

Mécanisme D'action

Target of Action

Triprolidine hydrochloride primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction .

Mode of Action

Triprolidine hydrochloride acts as an antagonist at the histamine H1 receptor . By binding to these receptors, it blocks the action of endogenous histamine, which is released during allergic reactions . This blockade leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by triprolidine hydrochloride is the histamine signaling pathway . By blocking the H1 receptor, triprolidine hydrochloride inhibits the effects of histamine, reducing symptoms such as inflammation, itching, and bronchoconstriction .

Pharmacokinetics

Triprolidine hydrochloride is extensively metabolized in the liver . It reaches peak plasma concentration approximately 1.7 ± 0.5 hours after administration . The elimination half-life of triprolidine hydrochloride is about 2.1 ± 0.8 hours . Approximately 1% of the drug is excreted unchanged in the urine .

Result of Action

The primary result of triprolidine hydrochloride’s action is the relief of allergy symptoms . By blocking the H1 receptor, it suppresses histamine-induced symptoms such as inflammation, itching, and bronchoconstriction . This makes it effective for the symptomatic relief of seasonal or perennial allergic rhinitis, allergic conjunctivitis, and mild, uncomplicated allergic skin manifestations of urticaria and angioedema .

Action Environment

The action of triprolidine hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. The drug’s action can also be affected by the individual’s health status, age, and other factors .

Analyse Biochimique

Biochemical Properties

Triprolidine hydrochloride acts as a histamine H1 antagonist, competing with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . This interaction provides temporary relief from negative symptoms brought on by histamine .

Cellular Effects

Triprolidine hydrochloride’s antihistamine action can lead to various cellular effects. It can cause drowsiness, a common side effect of many antihistamines . Other side effects may include dizziness, dry mouth, nose, or throat, constipation, increased urination, or feeling nervous or restless .

Molecular Mechanism

The molecular mechanism of action of triprolidine hydrochloride involves binding to the histamine H1 receptor . This blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine .

Temporal Effects in Laboratory Settings

It is known that the drug is rapidly absorbed in the intestinal tract .

Dosage Effects in Animal Models

Symptoms of overdose in humans include drowsiness, weakness, incoordination, difficulty with micturition, respiratory depression, hypotension, agitation, irritability, convulsions, hypertension, palpitation, and tachycardia .

Metabolic Pathways

Triprolidine hydrochloride is involved in the G-protein coupled receptor protein signaling pathway . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .

Transport and Distribution

It is known that the drug is rapidly absorbed in the intestinal tract .

Subcellular Localization

As a histamine H1 antagonist, it is likely to interact with H1 receptors located on the cell surface .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Chlorhydrate de Triprolidine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de dérivés de pyridine avec des dérivés de toluène. Les étapes clés comprennent :

Formation du dérivé de pyridine : L'étape initiale implique la réaction de la pyridine avec un agent alkylant approprié pour former le dérivé de pyridine souhaité.

Réaction d'alkylation : Le dérivé de pyridine est ensuite soumis à une réaction d'alkylation avec un dérivé de toluène en présence d'une base pour former le composé intermédiaire.

Formation de la Triprolidine : Le composé intermédiaire subit d'autres réactions, y compris la cyclisation et la réduction, pour former la Triprolidine.

Formation du chlorhydrate : Enfin, la Triprolidine est mise en réaction avec de l'acide chlorhydrique pour former le this compound.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir un rendement et une pureté élevés .

Types de réactions :

Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau du cycle pyrrolidine, conduisant à la formation de divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les cycles aromatiques ou le cycle pyrrolidine, ce qui donne des dérivés réduits.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Réactifs de substitution : Les électrophiles comme les halogènes et les groupes nitro sont couramment utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, chacun ayant des propriétés pharmacologiques distinctes .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans les études impliquant les antihistaminiques et leurs interactions avec les récepteurs de l'histamine.

Biologie : La recherche sur le this compound comprend ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique dans diverses affections allergiques.

Médecine : Il est largement étudié pour son efficacité dans le traitement de la rhinite allergique, de l'asthme et de l'urticaire. De plus, ses propriétés sédatives présentent un intérêt dans les études sur le sommeil.

Industrie : Le this compound est utilisé dans la formulation de médicaments en vente libre pour le soulagement des allergies et des symptômes du rhume

5. Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur H1 de l'histamine, bloquant ainsi l'action de l'histamine endogène. Cela conduit au soulagement temporaire de symptômes tels que les éternuements, les démangeaisons et le nez qui coule. Les effets anticholinergiques et sédatifs du composé sont également attribués à son interaction avec le système nerveux central .

Composés similaires :

Loratadine : Un autre antihistaminique utilisé pour traiter les réactions allergiques, mais avec des effets sédatifs moindres par rapport au this compound.

Hydroxyzine : Utilisée pour l'anxiété et les démangeaisons, elle a un effet sédatif plus marqué.

Diphenhydramine : Couramment utilisée pour le soulagement des allergies et comme somnifère, elle a des propriétés sédatives similaires.

Unicité : Le this compound est unique dans sa combinaison d'effets antihistaminiques et sédatifs, ce qui le rend particulièrement efficace pour le soulagement des allergies nocturnes. Son apparition rapide de l'action et son efficacité dans le soulagement de multiples symptômes d'allergie le distinguent des autres antihistaminiques .

Comparaison Avec Des Composés Similaires

Loratadine: Another antihistamine used to treat allergic reactions but with less sedative effects compared to Triprolidine Hydrochloride.

Hydroxyzine: Used for anxiety and itching, it has a more pronounced sedative effect.

Diphenhydramine: Commonly used for allergy relief and as a sleep aid, it has similar sedative properties.

Uniqueness: Triprolidine Hydrochloride is unique in its combination of antihistamine and sedative effects, making it particularly effective for nighttime allergy relief. Its rapid onset of action and efficacy in relieving multiple allergy symptoms set it apart from other antihistamines .

Propriétés

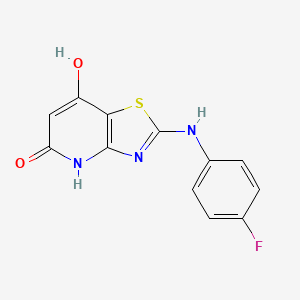

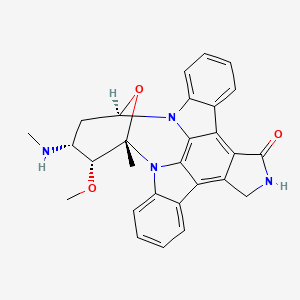

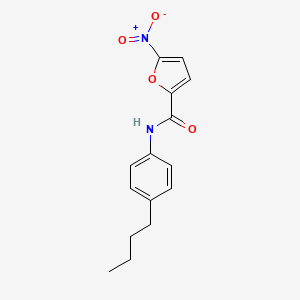

IUPAC Name |

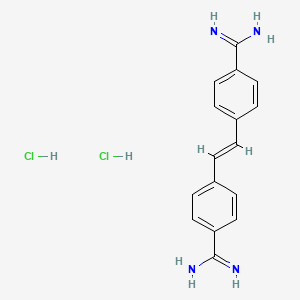

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUYEJNGHIOFOC-NWBUNABESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

486-12-4 (Parent) | |

| Record name | Triprolidine hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10872513 | |

| Record name | Triprolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533048 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

550-70-9, 6138-79-0 | |

| Record name | Triprolidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triprolidine hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triprolidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triprolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triprolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | triprolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPROLIDINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG7A104R3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

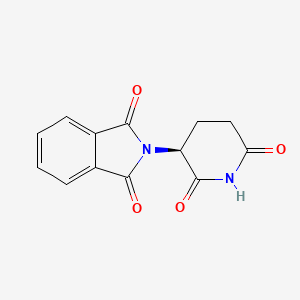

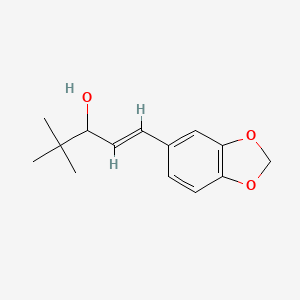

![4-[({N-[(4-Oxo-3,4-dihydro-1-phthalazinyl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1682492.png)